molecular formula C7H11ClN2O2 B2870719 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride CAS No. 2287310-33-0

5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride

Cat. No.: B2870719
CAS No.: 2287310-33-0
M. Wt: 190.63
InChI Key: DYRXGAOXZLKODY-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride (CAS: 84255-25-4 ) is a versatile imidazole-based building block used in chemical synthesis and pharmaceutical research. The compound is offered by multiple suppliers for research and development purposes . As an imidazole-4-carboxylic acid derivative, this compound shares structural features with molecules known to have significant research value. Related imidazole-4-carboxylate structures have been investigated for their metal-chelating abilities, potentially serving as inhibitors for metalloenzymes like metallo-β-lactamase . Other imidazole derivatives are explored in drug discovery programs, including as antagonists for targets such as the mGluR5a receptor, which is relevant in neurodegenerative disease research . The core imidazole scaffold is a privileged structure in medicinal chemistry, often contributing to key molecular interactions. This product is intended for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-3-5-6(7(10)11)9-4(2)8-5;/h3H2,1-2H3,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRXGAOXZLKODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N1)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its imidazole ring is a key structural motif in many biologically active molecules. Biology: Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors. This compound can be used in the study of enzyme inhibition and receptor binding. Medicine: Industry: Imidazole derivatives are used in the production of dyes, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid;hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Group CAS RN/ID
5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid; HCl C₇H₁₁ClN₂O₂ ~206.6* 5-Ethyl, 2-Methyl, 4-COOH Carboxylic acid Not explicitly provided
Ethyl 5-amino-2-methyl-1H-imidazole-4-carboxylate; HCl C₇H₁₂ClN₃O₂ 205.65 5-Amino, 2-Methyl, 4-COOEt Ester EN300-366607
2-Ethyl-1H-imidazole-4-carboxylic acid; HCl C₆H₈ClN₂O₂ 192.6 2-Ethyl, 4-COOH Carboxylic acid CID 578816
Ethyl 5-amino-1H-imidazole-4-carboxylate; HCl C₆H₁₀ClN₃O₂ 191.62 5-Amino, 4-COOEt Ester 118019-42-4

*Calculated based on molecular formula.

Key Observations:

Positional isomerism impacts electronic distribution and steric effects, altering reactivity and binding affinity in biological systems. Ethyl vs. methyl groups influence lipophilicity; the target compound may exhibit higher hydrophobicity than analogs with smaller alkyl groups.

Functional Groups: Carboxylic acid (COOH) in the target compound vs. ester (COOEt) in EN300-366607 : The free acid enhances hydrogen-bonding capacity and acidity (pKa ~2-3), whereas esters are typically hydrolyzed in vivo to active acids. Amino group in EN300-366607 and Ethyl 5-amino-1H-imidazole-4-carboxylate introduces basicity (pKa ~9-10), affecting solubility and ionic interactions.

Physicochemical and Stability Properties

  • Solubility : Hydrochloride salts generally improve aqueous solubility. For example, Nicardipine hydrochloride () demonstrates pH-dependent stability, suggesting the target compound may require similar handling in acidic conditions .
  • Thermal Stability: Melting points (mp) of imidazole hydrochlorides vary; e.g., 1H-Imidazol-2-ylmethanol hydrochloride melts at 118–120°C .

Biological Activity

5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid hydrochloride (CAS Number: 2287310-33-0) is a compound of interest due to its potential biological activities, particularly in the fields of virology and antimicrobial research. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid hydrochloride is characterized by its imidazole ring, which is known for its biological significance. The presence of the carboxylic acid group enhances its potential as a bioactive molecule.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to imidazole derivatives. For instance, in a study evaluating various imidazole carboxylic acids, it was found that certain derivatives exhibited significant inhibitory effects against HIV-1 integrase (IN) interactions. Specifically, compounds with structural similarities to 5-Ethyl-2-methyl-1H-imidazole-4-carboxylic acid demonstrated percentage inhibitions exceeding 50% against IN-LEDGF/p75 interactions, indicating potential as antiviral agents .

Table 1: Antiviral Activity of Imidazole Derivatives

Compound ID% InhibitionCC50 (µM)
11a89%158.4
11b83%>200
11h40%50.4

The above table summarizes the antiviral activity and cytotoxicity of various compounds tested in vitro, showcasing the promising results for imidazole derivatives in inhibiting viral replication.

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives also warrant attention. A study focused on synthesizing various imidazole-based compounds reported their activities against clinical isolates of Gram-positive and Gram-negative bacteria. However, it was noted that some derivatives did not exhibit significant antimicrobial effects against tested organisms such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Overview

Compound IDTarget OrganismZone of Inhibition (mm)
Compound AMSSA0
Compound BMRSA0
Compound CE. coli0

This table illustrates that while some imidazole derivatives were synthesized with expectations for antimicrobial activity, the results indicated limited efficacy against common pathogens.

Case Study 1: HIV Integrase Inhibition

In a targeted study involving the synthesis of novel imidazole derivatives, several compounds were evaluated for their ability to inhibit HIV integrase activity. The lead compound exhibited an IC50 value significantly lower than that of standard inhibitors, suggesting a strong potential for further development into therapeutic agents .

Case Study 2: Synthesis and Evaluation

A synthesis protocol for creating various imidazole derivatives was established, focusing on modifying the side chains to enhance biological activity. The evaluation included assessing cytotoxicity and selectivity against different cancer cell lines, revealing that certain modifications led to improved therapeutic profiles without excessive toxicity .

Preparation Methods

Cyclocondensation Strategies for Imidazole Core Formation

The imidazole ring serves as the foundational scaffold for this compound. Cyclocondensation reactions between α-keto acids and aldehydes/amines offer a direct route to functionalized imidazoles. For instance, EP 0310745 B demonstrates the use of α-ketoglutaric acid derivatives in tandem with ethylamine to construct the ethyl-substituted imidazole backbone. In this approach:

  • Step 1 : Ethylamine reacts with α-ketoglutaric acid under acidic conditions to form an intermediate Schiff base.
  • Step 2 : Cyclization is induced via dehydration, yielding a 2-methylimidazole-4-carboxylic acid derivative.
  • Step 3 : Introduction of the ethyl group at position 5 is achieved through alkylation using ethyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

This method achieves a 68–72% yield but requires stringent temperature control (60–80°C) to minimize side reactions.

Grignard Reagent-Mediated Alkylation

Adapting methodologies from WO2009071584A1 , the ethyl group can be introduced via Grignard reagents. The process entails:

  • Step 1 : Protection of the imidazole nitrogen using a trityl group to prevent unwanted side reactions.
  • Step 2 : Reaction with ethylmagnesium bromide in tetrahydrofuran (THF) at −5°C to selectively alkylate position 5 (64% yield ).
  • Step 3 : Deprotection under acidic conditions (5N HCl) followed by oxidation of a pre-installed formyl group at position 4 to carboxylic acid using hydrogen peroxide (30% H₂O₂ , 72 hours, room temperature).

This method’s regioselectivity is superior but necessitates multiple protection/deprotection steps, complicating scalability.

Catalytic Hydrogenation of Vinyl Intermediates

A patent by EP 0247764 B describes the use of catalytic hydrogenation to convert vinyl groups to ethyl. Applied to the target compound:

  • Step 1 : Synthesis of 5-vinyl-2-methyl-1H-imidazole-4-carboxylic acid via Heck coupling between 2-methylimidazole-4-carboxylic acid and vinyl bromide.
  • Step 2 : Hydrogenation over palladium on carbon (10% Pd/C) at 80–85°C under 3.0 bar H₂ pressure, achieving 77% yield of the ethyl derivative.
  • Step 3 : Salt formation with hydrochloric acid in acetone, yielding the hydrochloride form after crystallization (98% purity ).

This method is highly efficient but requires specialized equipment for high-pressure hydrogenation.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Advantages Limitations
Cyclocondensation Schiff base formation, alkylation 68–72 95 Direct ring formation Temperature-sensitive steps
Oxidation/Reduction Acetylation, Clemmensen reduction 65 90 Utilizes simple reagents Harsh reduction conditions
Grignard Alkylation Trityl protection, MgBr₂ reaction 64 97 High regioselectivity Multi-step synthesis
Catalytic Hydrogenation Vinyl hydrogenation, Pd/C catalysis 77 98 Scalable, high purity Requires high-pressure reactor

Industrial-Scale Production Considerations

For bulk synthesis, the catalytic hydrogenation route (Method 4 ) is preferred due to its scalability and minimal byproduct formation. Key industrial adaptations include:

  • Continuous Flow Reactors : To maintain consistent H₂ pressure and temperature during hydrogenation.
  • Crystallization Optimization : Use of acetone-water mixtures (4:1 v/v) for high-yield salt formation.
  • Quality Control : HPLC analysis with a C18 column (UV detection at 254 nm) ensures ≤0.5% impurity levels.

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